Metesind Glucuronate

Description

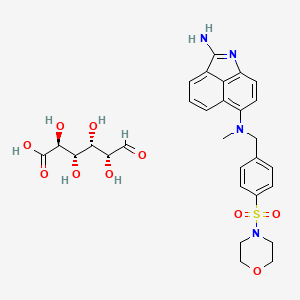

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

157182-23-5 |

|---|---|

Molecular Formula |

C29H34N4O10S |

Molecular Weight |

630.7 g/mol |

IUPAC Name |

6-N-methyl-6-N-[(4-morpholin-4-ylsulfonylphenyl)methyl]benzo[cd]indole-2,6-diamine;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid |

InChI |

InChI=1S/C23H24N4O3S.C6H10O7/c1-26(21-10-9-20-22-18(21)3-2-4-19(22)23(24)25-20)15-16-5-7-17(8-6-16)31(28,29)27-11-13-30-14-12-27;7-1-2(8)3(9)4(10)5(11)6(12)13/h2-10H,11-15H2,1H3,(H2,24,25);1-5,8-11H,(H,12,13)/t;2-,3+,4-,5-/m.0/s1 |

InChI Key |

WGYHOPIXAFLRPR-LRDBBFHQSA-N |

Isomeric SMILES |

CN(CC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)C3=C4C=CC=C5C4=C(C=C3)N=C5N.C(=O)[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O |

Canonical SMILES |

CN(CC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)C3=C4C=CC=C5C4=C(C=C3)N=C5N.C(=O)C(C(C(C(C(=O)O)O)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AG 331 AG-331 N(6)-(4-(N-morpholinosulfonyl)benzyl)-N(6)-methyl-2,6-diaminobenz(cd)indole glucuronate |

Origin of Product |

United States |

Foundational & Exploratory

Metesind Glucuronate: A Technical Overview of the Thymidylate Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metesind Glucuronate, a salt form of the potent thymidylate synthase (TS) inhibitor Metesind, represents a significant area of interest in oncology research. Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. By inhibiting this enzyme, Metesind and its prodrug, this compound, disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and available data on this compound, tailored for a scientific audience.

Chemical Structure and Properties

This compound is the glucuronide salt of Metesind. The glucuronidation of the parent compound is a common metabolic pathway that generally increases water solubility and facilitates excretion.

Chemical Structure of this compound:

The chemical structure of this compound is composed of the active Metesind molecule and a glucuronic acid moiety.

-

Metesind Moiety: C23H24N4O3S

-

Glucuronic Acid Moiety: C6H10O7

The overall chemical formula for this compound is C23H24N4O3S • C6H10O7, with a molecular weight of 630.67 g/mol .[1]

Physicochemical Properties:

| Property | Metesind (Active Form) | This compound (Predicted) |

| Molecular Formula | C23H24N4O3S | C23H24N4O3S • C6H10O7 |

| Molecular Weight | 436.53 g/mol | 630.67 g/mol [1] |

| Solubility | Data not available | Expected to have higher aqueous solubility than Metesind. |

| pKa | Data not available | The glucuronic acid moiety introduces an acidic functional group. |

| LogP | Data not available | Expected to be lower (more hydrophilic) than Metesind. |

Mechanism of Action and Signaling Pathway

The pharmacological activity of this compound is attributed to its active form, Metesind, which is a potent inhibitor of thymidylate synthase (TS).

Inhibition of Thymidylate Synthase:

Thymidylate synthase catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), using 5,10-methylenetetrahydrofolate as a methyl donor. This reaction is the sole de novo source of dTMP, a crucial building block for DNA synthesis.

Metesind acts as a competitive inhibitor of TS, binding to the enzyme's active site and preventing the binding of the natural substrate, dUMP. This inhibition leads to a depletion of the intracellular dTMP pool, which in turn disrupts DNA replication and repair processes. The lack of sufficient dTMP triggers a cascade of cellular events, including cell cycle arrest, primarily at the S-phase, and ultimately leads to programmed cell death (apoptosis).

Quantitative Inhibition Data:

| Parameter | Value |

| Ki | 1.2 nM |

| IC50 | 0.4 - 0.9 µM |

Signaling Pathway:

The inhibition of thymidylate synthase by Metesind initiates a signaling cascade that culminates in apoptosis. The following diagram illustrates the key steps in this pathway.

Inhibition of Thymidylate Synthase by Metesind.

Experimental Protocols

Detailed, publicly available experimental protocols for the specific synthesis and analysis of this compound are limited. However, general methodologies for the synthesis of thymidylate synthase inhibitors and the analysis of glucuronide conjugates can be adapted.

Synthesis of Metesind (Active Moiety):

A potential synthetic route for the active Metesind component has been described, which involves a multi-step process. The general workflow is outlined below.

General Synthetic Workflow for Metesind.

Glucuronidation:

The synthesis of this compound would involve the enzymatic or chemical conjugation of Metesind with a protected glucuronic acid donor, followed by deprotection.

Analytical Methods:

The analysis of this compound would typically involve a combination of chromatographic and spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): A stability-indicating reverse-phase HPLC method would be essential for the quantification of this compound and the detection of any impurities or degradation products.

-

Mass Spectrometry (MS): LC-MS/MS would be used for the confirmation of the molecular weight and for structural elucidation of metabolites and degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be critical for the definitive structural confirmation of the synthesized this compound.

Conclusion

This compound, as a prodrug of the potent thymidylate synthase inhibitor Metesind, holds promise as a therapeutic agent in oncology. Its mechanism of action, centered on the disruption of DNA synthesis, is well-established for this class of compounds. While detailed public data on the specific properties and experimental protocols for this compound are not extensive, this guide provides a foundational understanding based on the available information for its active moiety and general principles of drug metabolism and analysis. Further research and publication of detailed experimental data will be crucial for the continued development and evaluation of this compound for clinical applications.

References

In Vitro Synthesis of Metesind Glucuronate for Research: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the in vitro synthesis of Metesind Glucuronate, a critical metabolite for research and drug development. Given the limited direct public information on "Metesind," this document leverages detailed experimental data and protocols for the in vitro glucuronidation of Indomethacin, a structurally related and extensively studied non-steroidal anti-inflammatory drug (NSAID). The methodologies presented here serve as a robust framework for researchers to produce and study the glucuronide conjugates of Indomethacin and similar compounds.

Glucuronidation is a major Phase II metabolic pathway that enhances the water solubility of drugs and other xenobiotics, facilitating their excretion.[1] This process is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the liver.[1][2] The in vitro synthesis of drug glucuronides is essential for various applications, including metabolic profiling, toxicological assessments, and the generation of analytical standards.

This guide details the enzymatic synthesis of the acyl glucuronide of Indomethacin using human liver microsomes (HLM), outlines the key UDP-glucuronosyltransferase (UGT) enzymes involved, presents relevant kinetic data, and provides a step-by-step experimental protocol.

Data Presentation

The following tables summarize the key quantitative data for the in vitro glucuronidation of Indomethacin.

Table 1: Kinetic Parameters for Indomethacin Glucuronidation

| Enzyme Source | Apparent K_m (µM) | Notes |

| Recombinant UGT1A9 | 35 | Substrate inhibition kinetics observed. |

| Recombinant UGT2B7 | 32 | Substrate inhibition kinetics observed. |

| Human Liver Microsomes (HLM) | 210 | Atypical kinetics observed. |

| Human Intestine Microsomes (HIM) | 17.4 | Michaelis-Menten kinetics observed. |

Data compiled from multiple sources.[3][4]

Table 2: Inhibition of Indomethacin Glucuronidation

| Inhibitor | Enzyme Source | IC_50 (µM) |

| Propofol | Recombinant UGT1A9 | 106 |

| Propofol | Recombinant UGT2B7 | > 400 |

| Propofol | Human Liver Microsomes (HLM) | 248 |

| Diflunisal | Human Liver Microsomes (HLM) | 100 - 231 |

| Diflunisal | Human Intestine Microsomes (HIM) | 15.2 - 48.7 |

Data compiled from multiple sources.[3][4]

Metabolic Pathway of Indomethacin

Indomethacin undergoes metabolism in humans primarily through O-demethylation and acyl glucuronidation to form the 1-O-glucuronide.[5][6] The glucuronidation is predominantly carried out by the UGT2B7 and UGT1A9 isoforms.[3]

Experimental Protocols

1. In Vitro Synthesis of Indomethacin Glucuronide using Human Liver Microsomes

This protocol describes a typical incubation for the enzymatic synthesis of Indomethacin glucuronide.

Materials:

-

Indomethacin

-

Pooled Human Liver Microsomes (HLM)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

-

Magnesium chloride (MgCl₂)

-

Potassium phosphate buffer (pH 7.4)

-

Alamethicin

-

Saccharolactone (β-glucuronidase inhibitor)

-

Acetonitrile (ACN)

-

Tris-HCl buffer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Indomethacin in a suitable solvent (e.g., DMSO or methanol).

-

Prepare a 1 M solution of MgCl₂ in water.

-

Prepare a 0.5 M potassium phosphate buffer (pH 7.4).

-

Prepare a stock solution of UDPGA in water.

-

Prepare a stock solution of Alamethicin in ethanol.

-

Prepare a stock solution of Saccharolactone in water.

-

-

Microsome Activation:

-

On ice, dilute the HLM to the desired concentration (e.g., 1 mg/mL) with potassium phosphate buffer.

-

Add Alamethicin to the diluted microsomes to a final concentration of 50 µg/mg of microsomal protein.[7]

-

Incubate on ice for 15 minutes to activate the UGT enzymes.

-

-

Incubation Mixture:

-

In a microcentrifuge tube, prepare the incubation mixture with the following components in order:

-

The total volume is typically 200 µL.[8]

-

-

Reaction Initiation and Incubation:

-

Reaction Termination:

-

Terminate the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile.[8]

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

-

-

Sample Analysis:

-

Transfer the supernatant to an HPLC vial for analysis.

-

Analyze the formation of Indomethacin glucuronide by HPLC with UV or mass spectrometry detection.[5]

-

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro synthesis and analysis of Indomethacin glucuronide.

Conclusion

This technical guide provides a detailed framework for the in vitro synthesis of Indomethacin glucuronide, serving as a valuable proxy for the study of this compound. The provided protocols, quantitative data, and pathway diagrams offer researchers the necessary tools to generate and analyze this important metabolite. By understanding the kinetics and enzymatic pathways of glucuronidation, scientists and drug development professionals can gain deeper insights into drug metabolism, potential drug-drug interactions, and the toxicological profiles of novel and existing therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Glucuronidation of nonsteroidal anti-inflammatory drugs: identifying the enzymes responsible in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Contribution of UDP-glucuronosyltransferases 1A9 and 2B7 to the glucuronidation of indomethacin in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro drug interaction between diflunisal and indomethacin via glucuronidation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of indomethacin, its metabolites and their glucuronides in human plasma and urine by means of direct gradient high-performance liquid chromatographic analysis. Preliminary pharmacokinetics and effect of probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Probenecid inhibits the glucuronidation of indomethacin and O-desmethylindomethacin in humans. A pilot experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glucuronidation of Drugs and Drug-Induced Toxicity in Humanized UDP-Glucuronosyltransferase 1 Mice - PMC [pmc.ncbi.nlm.nih.gov]

Metesind Glucuronate: A Technical Guide on the Speculated Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metesind Glucuronate, also known as AG 331, is a specific inhibitor of thymidylate synthase, a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).[1][2] By targeting this essential pathway for DNA replication and repair, this compound has been investigated as a potential antineoplastic agent. This technical guide provides an in-depth overview of the speculated mechanism of action of this compound, supported by available preclinical and clinical data.

Core Mechanism of Action: Thymidylate Synthase Inhibition

The primary mechanism of action of this compound is the potent and specific inhibition of thymidylate synthase (TS). TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP, utilizing 5,10-methylenetetrahydrofolate as a methyl donor. This reaction is the sole intracellular source of de novo dTMP, a crucial precursor for the synthesis of deoxythymidine triphosphate (dTTP), one of the four essential building blocks of DNA.

By inhibiting thymidylate synthase, this compound leads to a depletion of the intracellular dTMP and consequently dTTP pools. The resulting imbalance in deoxynucleotide triphosphates disrupts DNA synthesis and repair processes, ultimately leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[1]

Quantitative Inhibition Data

Preclinical studies have demonstrated the potent inhibitory activity of this compound against thymidylate synthase. The following table summarizes the key quantitative data:

| Parameter | Value | Reference |

| Ki (Thymidylate Synthase) | 1.2 nM | [1] |

| IC50 (Cancer Cell Viability) | 0.4 - 0.9 µM | [1] |

Signaling Pathway and Downstream Effects

The inhibition of thymidylate synthase by this compound initiates a cascade of downstream cellular events that contribute to its cytotoxic effects.

Preclinical research has shown that treatment with AG 331 leads to dose-dependent DNA double-strand breaks.[3] Interestingly, this damage was observed to occur specifically in nascent DNA, suggesting that the cytotoxic effects are closely linked to ongoing replicative DNA synthesis.[3] This observation underscores the S-phase specific action of thymidylate synthase inhibitors.

Experimental Protocols

In Vitro Thymidylate Synthase Inhibition Assay

A standard method to determine the inhibitory potential of a compound against thymidylate synthase involves a spectrophotometric assay. This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor 5,10-methylenetetrahydrofolate to dihydrofolate during the conversion of dUMP to dTMP.

Materials:

-

Purified recombinant human thymidylate synthase

-

dUMP (deoxyuridine monophosphate)

-

5,10-methylenetetrahydrofolate

-

Assay buffer (e.g., Tris-HCl buffer with appropriate cofactors like MgCl2 and a reducing agent like dithiothreitol)

-

This compound (or AG 331) at various concentrations

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, dUMP, and 5,10-methylenetetrahydrofolate in a cuvette.

-

Add a known concentration of purified thymidylate synthase to the reaction mixture.

-

Initiate the reaction and monitor the decrease in absorbance at 340 nm over time to establish the baseline enzyme activity.

-

To determine the inhibitory effect, pre-incubate the enzyme with varying concentrations of this compound for a defined period before adding the substrates.

-

Initiate the reaction by adding the substrates and monitor the absorbance at 340 nm.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can be determined through kinetic studies, such as Lineweaver-Burk plots, by measuring reaction rates at different substrate and inhibitor concentrations.

Clinical Evidence of Target Engagement

A Phase I clinical trial of AG 331 administered as a 5-day continuous infusion in patients with solid tumors provided in vivo evidence of thymidylate synthase inhibition.[2] In this study, plasma deoxyuridine concentrations were measured as a surrogate marker for TS inhibition. An increase in plasma deoxyuridine levels is expected upon TS inhibition, as the conversion of dUMP to dTMP is blocked. The trial demonstrated that at doses ranging from 100 to 1000 mg/m²/day, plasma deoxyuridine concentrations at the end of the infusion were 1.8 to 3.8-fold higher than pretreatment values, confirming target engagement in a clinical setting.[2]

Conclusion

The speculated mechanism of action of this compound (AG 331) is centered on its potent and specific inhibition of thymidylate synthase. This leads to the depletion of essential precursors for DNA synthesis, resulting in DNA damage and apoptosis in rapidly dividing cells. Preclinical data have established its inhibitory potency, and a Phase I clinical trial has confirmed in vivo target engagement. This body of evidence provides a strong rationale for the investigation of this compound as an anticancer therapeutic. Further research may focus on optimizing dosing schedules and exploring combination therapies to enhance its clinical efficacy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Phase I trial of the thymidylate synthase inhibitor AG331 as a 5-day continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Contrasting patterns of DNA fragmentation induced by thymidylate synthase inhibitors, ZD1694 and AG-331 - PubMed [pubmed.ncbi.nlm.nih.gov]

Metesind Glucuronate: An In-depth Technical Guide on a Novel Thymidylate Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metesind Glucuronate (also known as AG 331) is a lipophilic, non-classical antifolate designed as a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. Developed as a potential anticancer agent, this compound's mechanism of action is independent of the reduced folate carrier (RFC) for cellular uptake and does not require intracellular polyglutamylation for its activity, distinguishing it from classical folate analogs.[1] Phase I clinical trials in patients with solid tumors demonstrated evidence of target engagement and established a pharmacokinetic profile. However, dose-limiting toxicities, primarily reversible hepatotoxicity, led to the discontinuation of its clinical development on the schedules tested.[2][3] This guide provides a comprehensive overview of the known therapeutic targets, available clinical data, and representative experimental methodologies relevant to the study of this compound and similar thymidylate synthase inhibitors.

Core Therapeutic Target: Thymidylate Synthase (TS)

The primary therapeutic target of this compound is thymidylate synthase (TS). TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP, utilizing 5,10-methylenetetrahydrofolate as a methyl donor. This reaction is the sole de novo source of dTMP, making TS a crucial enzyme for DNA synthesis and cell proliferation. The inhibition of TS leads to a depletion of the dTMP pool, resulting in an imbalance of deoxynucleotides, DNA damage, and ultimately, "thymineless death" in rapidly dividing cells, such as cancer cells.

Signaling Pathway and Mechanism of Action

This compound, as a lipophilic compound, is believed to enter cells via passive diffusion, bypassing the need for the RFC transport system. It acts as a competitive inhibitor at the folate cofactor binding site of the TS enzyme. By blocking this site, it prevents the formation of the ternary covalent complex between TS, dUMP, and 5,10-methylenetetrahydrofolate, thereby halting dTMP synthesis.

Caption: Simplified diagram of the folate pathway and the inhibitory action of this compound on Thymidylate Synthase.

Preclinical Data and Experimental Protocols

Detailed preclinical data for this compound is not extensively available in the public domain. However, based on the known mechanism of action for thymidylate synthase inhibitors, this section outlines typical experimental protocols used to characterize such compounds.

In Vitro Enzyme Inhibition Assay

Objective: To determine the inhibitory potency of this compound against purified recombinant human thymidylate synthase.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human TS is expressed and purified. A reaction mixture containing dUMP and 5,10-methylenetetrahydrofolate is prepared in a suitable buffer.

-

Inhibitor Incubation: Varying concentrations of this compound are pre-incubated with the enzyme.

-

Reaction Initiation and Measurement: The reaction is initiated by the addition of the substrates. The rate of dTMP formation is measured, often using a spectrophotometric assay that couples the oxidation of NADPH to the reduction of dihydrofolate by dihydrofolate reductase (DHFR).

-

Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Proliferation Assays

Objective: To assess the cytotoxic effects of this compound on various cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., colorectal, breast, pancreatic) are cultured in appropriate media.

-

Drug Treatment: Cells are seeded in 96-well plates and treated with a range of this compound concentrations for a specified duration (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo, which quantify metabolic activity.

-

Data Analysis: The percentage of viable cells is plotted against the drug concentration to calculate the GI50 (concentration for 50% growth inhibition).

In Vivo Efficacy in Xenograft Models

Objective: To evaluate the anti-tumor activity of this compound in animal models.

Methodology:

-

Tumor Implantation: Human cancer cells are subcutaneously implanted into immunodeficient mice.

-

Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered via a clinically relevant route (e.g., intravenous infusion) at various doses and schedules.

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.

-

Endpoint Analysis: At the end of the study, tumors are excised and weighed. Immunohistochemistry may be performed to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Caption: A typical workflow for the preclinical assessment of a thymidylate synthase inhibitor like this compound.

Clinical Trial Data

A Phase I clinical trial of this compound (AG 331) administered as a 5-day continuous infusion every 3 weeks was conducted in patients with refractory solid tumors.[2]

Study Design and Objectives

-

Phase: I

-

Design: Open-label, dose-escalation study.

-

Primary Objectives: To determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and the recommended Phase II dose.

-

Secondary Objectives: To evaluate the pharmacokinetic profile and to look for evidence of anti-tumor activity.

Quantitative Data Summary

| Parameter | Value | Reference |

| Dose Range | 25 to 1000 mg/m²/day for 5 days | [2] |

| Dose-Limiting Toxicity (DLT) | Reversible hyperbilirubinemia (Grade 4) at 1000 mg/m²/day | [2] |

| Other Major Side Effects | Fatigue, nausea, vomiting, diarrhea, fever, reversible elevation of liver transaminases (at doses ≥ 400 mg/m²/day) | [2] |

| Recommended Phase II Dose | 800 mg/m²/day for 5 days (tolerable) | [2] |

| Mean Total Clearance | 11.6 to 30.0 L/h/m² | [2] |

| Volume of Distribution (steady state) | 279.5 to 758.7 L/m² | [2] |

| Harmonic Mean Terminal Half-life | 20.2 hours | [2] |

| Renal Excretion (unchanged drug) | < 5% of dose | [2] |

| Evidence of TS Inhibition | 1.8 to 3.8-fold increase in plasma deoxyuridine concentrations (at doses of 100 to 1000 mg/m²) | [2] |

Clinical Experimental Protocol: Phase I Trial

-

Patient Selection: Patients with advanced solid tumors refractory to standard therapies were enrolled.

-

Dose Escalation: A modified Fibonacci dose-escalation scheme was used, with cohorts of patients receiving escalating doses of this compound.

-

Drug Administration: The drug was administered as a continuous intravenous infusion over 5 days, with cycles repeated every 3 weeks.

-

Toxicity Assessment: Patients were monitored for adverse events according to the National Cancer Institute Common Toxicity Criteria. DLTs were assessed during the first cycle of therapy.

-

Pharmacokinetic Sampling: Serial blood and urine samples were collected to determine the pharmacokinetic parameters of this compound using a high-pressure liquid chromatography (HPLC) method.[2]

-

Pharmacodynamic Assessment: Plasma deoxyuridine levels were measured at baseline and at the end of the infusion as a biomarker of TS inhibition.[2]

-

Tumor Response Evaluation: Tumor assessments were performed at baseline and after every two cycles of therapy using standard imaging techniques (e.g., CT scans).

Conclusion and Future Directions

This compound is a potent, lipophilic thymidylate synthase inhibitor that demonstrated clinical evidence of target engagement in a Phase I trial. While its development was halted due to a challenging toxicity profile on a continuous infusion schedule, the data gathered provides valuable insights into the clinical application of non-classical antifolates. The dose-limiting hepatotoxicity suggests that alternative dosing schedules, such as less frequent administration, might be explored to improve the therapeutic index.[2] Further preclinical studies could focus on identifying potential mechanisms of this hepatotoxicity and exploring combination strategies with other chemotherapeutic agents to enhance efficacy at lower, more tolerable doses. The experience with this compound underscores the importance of optimizing the administration schedule to mitigate toxicity while maintaining effective target inhibition for this class of compounds.

References

- 1. Thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase I trial of the thymidylate synthase inhibitor AG331 as a 5-day continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase I study of AG 331, a novel thymidylate synthase inhibitor, in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Metesind Glucuronate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metesind Glucuronate, also known as AG 331, is a non-classical, lipophilic inhibitor of thymidylate synthase (TS). This enzyme is a critical target in oncology as it plays a central role in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. By inhibiting thymidylate synthase, this compound disrupts the supply of dTMP, leading to the inhibition of DNA synthesis and subsequent cell death in rapidly proliferating cancer cells. This document provides a comprehensive overview of the early-stage research on this compound, focusing on its mechanism of action, preclinical data, and initial clinical findings.

Mechanism of Action

This compound functions as a potent inhibitor of thymidylate synthase. Unlike classical folate analogs, it is a de novo designed, lipophilic compound that does not require a specific carrier for cellular uptake and does not undergo intracellular polyglutamation. Its primary mechanism involves the direct inhibition of the thymidylate synthase enzyme, thereby blocking the conversion of deoxyuridine monophosphate (dUMP) to dTMP. This leads to a depletion of the intracellular dTMP pool, which in turn inhibits DNA synthesis.

Signaling Pathway

The inhibitory action of this compound on thymidylate synthase initiates a cascade of cellular events that ultimately lead to cell cycle arrest and apoptosis. The primary downstream effect is the disruption of DNA synthesis due to the lack of dTMP.

Mechanism of this compound Action.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Potency

| Parameter | Value | Cell Lines | Reference |

| Ki (Thymidylate Synthase) | 1.2 nM | - | [1][2] |

| IC50 (Cell Viability) | 0.4 - 0.9 µM | Cancer Cells | [1][2] |

Table 2: Phase I Clinical Trial Pharmacokinetics (Single Dose)

| Dose (mg/m²) | Mean Terminal t1/2 (h) | Mean Clearance (L/h) | Mean Vd (L) |

| 12.5 - 225 | 6.8 | 81.7 | Not Significantly Different |

Data from a study in patients with refractory solid tumors.[3]

Table 3: Phase I Clinical Trial Pharmacokinetics (Multiple Doses)

| Dose (mg/m²/day for 5 days) | Mean Terminal t1/2 (h) | Mean Clearance (L/h) | Mean Vd (L) |

| 50 - 800 | 9.9 | 30.4 | Not Significantly Different |

Data from a study in patients with refractory solid tumors.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the early-stage research of this compound.

Thymidylate Synthase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the conversion of dUMP to dTMP by thymidylate synthase.

Thymidylate Synthase Inhibition Assay Workflow.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), dUMP, a tracer amount of [5-³H]dUMP, and the cofactor 5,10-methylenetetrahydrofolate (CH2THF).

-

Inhibitor Addition: this compound at various concentrations is added to the reaction mixture. A control reaction with a vehicle (e.g., DMSO) is also prepared.

-

Enzyme Addition and Incubation: The reaction is initiated by adding purified thymidylate synthase enzyme and incubated at 37°C for a defined period.

-

Reaction Termination: The reaction is stopped, typically by adding an acid (e.g., trichloroacetic acid).

-

Separation of Products: The radiolabeled water ([³H]H₂O) produced during the reaction is separated from the unreacted [5-³H]dUMP, often by adsorbing the nucleotide onto activated charcoal.

-

Measurement of Radioactivity: The radioactivity of the aqueous phase, which corresponds to the amount of [³H]H₂O released, is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control. The Ki value is then determined using appropriate kinetic models.

Cell Viability Assay (MTT/MTS Assay - General Protocol)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control and incubated for a specified period (e.g., 72 hours).

-

Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

-

Incubation: The plates are incubated to allow metabolically active cells to convert the tetrazolium salt into a colored formazan product.

-

Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

Cell Cycle Analysis (Propidium Iodide Staining - General Protocol)

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

Methodology:

-

Cell Treatment: Cells are treated with this compound or a vehicle control for a specified time.

-

Cell Harvesting: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol (e.g., 70%).

-

Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI), a fluorescent intercalating agent, and RNase to prevent staining of RNA.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The resulting data is used to generate a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.

High-Performance Liquid Chromatography (HPLC) for Pharmacokinetic Analysis

A published method for the determination of AG 331 in human serum utilized reversed-phase HPLC with UV detection.[1]

General Parameters (based on similar analyses):

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Detection: UV spectrophotometry at a wavelength determined by the absorbance maximum of this compound.

-

Sample Preparation: Protein precipitation from serum samples followed by solid-phase extraction to concentrate the analyte and remove interfering substances.

Concluding Remarks

The early-stage research on this compound (AG 331) established its role as a potent and specific inhibitor of thymidylate synthase with significant anti-proliferative activity in cancer cells. The preclinical data demonstrated its mechanism of action through the disruption of DNA synthesis. Phase I clinical trials provided initial insights into its pharmacokinetic profile and identified dose-limiting toxicities. While further clinical development was reconsidered, the foundational research on this compound has contributed to the broader understanding of non-classical thymidylate synthase inhibitors and their potential in oncology. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers in the field of drug development and cancer therapeutics.

References

Metesind Glucuronate (AG-331): A Technical Overview of a Novel Thymidylate Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metesind Glucuronate (AG-331) is a novel, lipophilic, non-classical inhibitor of thymidylate synthase (TS), an enzyme critical for the de novo synthesis of 2'-deoxythymidine-5'-monophosphate (dTMP), an essential precursor for DNA replication and repair. Developed by Agouron Pharmaceuticals, AG-331 was designed as a potent antitumor agent. Its chemical structure, N6-[4-(morpholinosulfonyl)benzyl]-N6-methyl-2, 6-diaminobenz-[c,d]-indole glucuronate, confers properties that allow it to bypass common mechanisms of resistance to traditional antifolate TS inhibitors.[1][2] Notably, its lipophilic nature facilitates cellular uptake independent of the reduced folate carrier (RFC) and it does not undergo intracellular polyglutamylation for its activity.[1][2] Despite promising preclinical rationale, the clinical development of this compound was halted during Phase I trials due to a dose-limiting toxicity profile.[3] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and clinical findings related to this compound (AG-331).

Introduction and Discovery

This compound (AG-331) emerged from a structure-based drug design program at Agouron Pharmaceuticals aimed at developing novel thymidylate synthase inhibitors with an improved pharmacological profile over existing antifolates.[1] The primary goal was to create potent inhibitors that were not dependent on the reduced folate carrier for cell entry and did not require intracellular polyglutamylation, two common mechanisms of acquired resistance to classical folate analogs.[1] The design of AG-331 as a lipophilic compound was a key strategy to achieve these objectives.[1][2] The glucuronate salt was likely chosen to improve the aqueous solubility of the active parent compound, Metesind, for intravenous administration.

Mechanism of Action: Thymidylate Synthase Inhibition

This compound's cytotoxic effect stems from its potent inhibition of thymidylate synthase. TS catalyzes the reductive methylation of 2'-deoxyuridine-5'-monophosphate (dUMP) to 2'-deoxythymidine-5'-monophosphate (dTMP), utilizing 5,10-methylenetetrahydrofolate as a methyl donor. By inhibiting this crucial step in pyrimidine biosynthesis, AG-331 depletes the intracellular pool of dTMP, leading to a halt in DNA synthesis and subsequent "thymineless death" in rapidly proliferating cancer cells.

Below is a diagram illustrating the central role of thymidylate synthase in the DNA synthesis pathway and the point of inhibition by this compound (AG-331).

Preclinical Studies

A preclinical study involving the combination of AG-331 with iododeoxyuridine (IdUrd) in human bladder and colon cancer cell lines showed that AG-331 enhanced the cytotoxicity of IdUrd.[2] At a concentration of 5 µM, AG-331 almost completely inhibited TS activity and increased the incorporation of IdUrd into cellular DNA by 3.8-fold, leading to a significant increase in DNA single-strand breaks.[2]

Clinical Development: Phase I Trials

This compound (AG-331) underwent at least two Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with refractory solid tumors.

Phase I Study: Single and Multiple Escalating Doses

This open-label study was conducted in two parts. Phase IA involved single escalating intravenous doses, while Phase IB evaluated multiple daily doses for 5 consecutive days.[3]

Experimental Protocol Summary (based on abstract):

The experimental workflow for this Phase I trial is summarized below.

Quantitative Data Summary:

| Parameter | Phase IA (Single Dose) | Phase IB (Multiple Dose) |

| Dose Levels | 12.5, 25, 50, 100, 150, 225 mg/m² | 50, 100, 200, 400, 600, 800 mg/m²/day |

| Number of Patients | 18 | 18 |

| Mean Terminal Half-life (t½) | 6.8 hours | 9.9 hours |

| Mean Clearance | 81.7 L/h | 30.4 L/h |

| Volume of Distribution (Vd) | No significant difference | No significant difference |

Table 1: Pharmacokinetic Parameters of AG-331 from the Single and Multiple Dose Phase I Trial.[3]

Toxicity and Clinical Outcome:

Phase I Trial: 5-Day Continuous Infusion

In a separate Phase I trial, AG-331 was administered as a 5-day continuous intravenous infusion repeated every 3 weeks.[5]

Experimental Protocol Summary (based on abstract):

Patients with advanced solid tumors received escalating doses of AG-331 as a continuous infusion. Serum and urine samples were collected to determine the pharmacokinetics of the drug. Evidence of thymidylate synthase inhibition was assessed by measuring plasma deoxyuridine concentrations.[5]

Quantitative Data Summary:

| Parameter | Value |

| Dose Range | 25 to 1000 mg/m²/day |

| Number of Patients | 29 |

| Mean Total Clearance | 11.6 to 30.0 L/h/m² |

| Volume of Distribution at Steady State (Vdss) | 279.5 to 758.7 L/m² |

| Harmonic Mean Terminal Half-life (t½) | 20.2 hours |

| Urinary Excretion (unchanged drug) | < 5% of dose |

| Deoxyuridine Concentration Increase | 1.8 to 3.8-fold (at doses of 100-1000 mg/m²) |

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of AG-331 from the 5-Day Continuous Infusion Phase I Trial.[5]

Toxicity and Clinical Outcome:

The main side effects observed in this trial were mild to moderate fatigue, nausea, vomiting, diarrhea, and fever.[5] At doses of 400 mg/m²/day and higher, acute and reversible elevations in bilirubin and liver transaminases (aspartate aminotransferase, alanine aminotransferase, and gamma-glutamyltranspeptidase) were noted.[5] All patients receiving 600 mg/m²/day or more experienced elevated alanine aminotransferase.[5] The dose-limiting toxicity was Grade 4 reversible hyperbilirubinemia, which occurred in two out of two patients at the 1000 mg/m²/day dose level.[5]

Conclusion and Future Perspectives

This compound (AG-331) was a rationally designed, novel thymidylate synthase inhibitor that showed promise in its preclinical rationale by overcoming some of the known resistance mechanisms to classical antifolates. However, its clinical development was ultimately halted due to a dose-limiting and unpredictable toxicity profile, primarily hepatotoxicity, observed in Phase I trials. The significant differences in its pharmacokinetic behavior between single and multiple dosing regimens likely contributed to the challenges in establishing a safe and effective therapeutic window.

While the development of this compound was not pursued, the learnings from its design and clinical evaluation have contributed to the broader understanding of non-classical thymidylate synthase inhibitors. The structure-based design approach employed by Agouron Pharmaceuticals was pioneering at the time and has since become a cornerstone of modern drug discovery. The challenges encountered with AG-331 underscore the complexities of translating potent enzyme inhibition into a safe and effective clinical agent. Future research in this area may focus on developing thymidylate synthase inhibitors with similar novel mechanisms of action but with improved toxicity profiles and more predictable pharmacokinetics.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. Phase I study of AG 331, a novel thymidylate synthase inhibitor, in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AG337, a novel lipophilic thymidylate synthase inhibitor: in vitro and in vivo preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

In-Depth Technical Guide: The Biological Activity of Metesind Glucuronate

A Comprehensive Analysis for Researchers and Drug Development Professionals

Introduction: Metesind Glucuronate, also known as AG 331, is a potent and specific inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of 2'-deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. By targeting this key enzyme, this compound disrupts DNA synthesis, leading to the inhibition of cell proliferation, particularly in rapidly dividing cancer cells. This technical guide provides a detailed overview of the biological activity of this compound, including its mechanism of action, quantitative efficacy data, and a summary of key experimental findings.

Core Mechanism of Action: Inhibition of Thymidylate Synthase

This compound exerts its primary biological effect by directly inhibiting thymidylate synthase. This enzyme catalyzes the reductive methylation of 2'-deoxyuridine-5'-monophosphate (dUMP) to dTMP, utilizing 5,10-methylenetetrahydrofolate as a methyl donor. The inhibition of TS by this compound leads to a depletion of the intracellular dTMP pool, which in turn disrupts the synthesis of thymidine triphosphate (dTTP), a necessary building block for DNA polymerase. The consequent imbalance in deoxynucleotide pools and the accumulation of dUMP can trigger a cascade of cellular events, including the misincorporation of uracil into DNA and the induction of DNA damage, ultimately leading to cell cycle arrest and apoptosis.

The interaction of this compound with thymidylate synthase is characterized by a strong binding affinity, as evidenced by a low nanomolar inhibition constant (Ki).

Quantitative Biological Activity

The potency of this compound has been quantified in various preclinical studies. The following table summarizes the key quantitative data on its biological activity.

| Parameter | Value | Cell Line/System | Reference |

| Ki (Thymidylate Synthase Inhibition) | 1.2 nM | Enzyme Assay | [1][2] |

| IC50 (Cell Viability) | 0.4 - 0.9 μM | Cancer Cell Lines | [1][2] |

Synergistic Antitumor Effects in Combination Therapy

Research has demonstrated that this compound can significantly enhance the cytotoxic effects of other chemotherapeutic agents, particularly thymidine analogues like iododeoxyuridine (IdUrd).

Combination with Iododeoxyuridine (IdUrd)

In human bladder cancer cells (MGH-U1), pre-treatment with this compound has been shown to potentiate the antitumor activity of IdUrd. This synergistic effect is attributed to the inhibition of de novo dTMP synthesis by this compound, which in turn enhances the incorporation of the exogenous thymidine analogue, IdUrd, into DNA. This increased incorporation leads to a greater number of DNA single-strand breaks, amplifying the cytotoxic effect.

| Cell Line | Treatment | IC50 of IdUrd | IC90 of IdUrd | Reference |

| MGH-U1 | IdUrd alone | 13 μM | 81 μM | [3] |

| MGH-U1 | IdUrd + 5 μM AG-331 | 1.5 μM | 5 μM | [3] |

Furthermore, biochemical analysis revealed that pretreating MGH-U1 cells with 5 μM of AG-331 resulted in a 3.8-fold increase in the incorporation of IdUrd into cellular DNA.[3] This enhanced incorporation was associated with a 2.5-fold increase in DNA single-strand breaks compared to treatment with IdUrd alone.[3]

Clinical Development

This compound has undergone early-phase clinical evaluation. It entered Phase I clinical trials for the treatment of solid tumors, administered via intravenous infusion.[4]

Experimental Protocols

Thymidylate Synthase Inhibition Assay (General Protocol)

A standard method to determine the Ki of a thymidylate synthase inhibitor involves a spectrophotometric assay that measures the rate of conversion of dUMP and 5,10-methylenetetrahydrofolate to dTMP and dihydrofolate.

Materials:

-

Purified recombinant human thymidylate synthase

-

dUMP (substrate)

-

5,10-methylenetetrahydrofolate (cofactor)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing dithiothreitol and EDTA)

-

This compound (AG 331) at various concentrations

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, dUMP, and 5,10-methylenetetrahydrofolate.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding purified thymidylate synthase.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of tetrahydrofolate to dihydrofolate.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Determine the Ki value by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten kinetics with competitive inhibition).

Cell Viability Assay (General Protocol using MTT)

The half-maximal inhibitory concentration (IC50) for cell viability is commonly determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (AG 331) at various concentrations

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include untreated control wells.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

DNA Incorporation and Single-Strand Break Assays (General Protocols)

DNA Incorporation Assay (using radiolabeled nucleosides):

-

Culture cells and treat with this compound (AG 331) for a specified pre-treatment period.

-

Add a radiolabeled thymidine analogue (e.g., [³H]IdUrd or [¹²⁵I]IdUrd) to the culture medium and incubate for a defined period.

-

Harvest the cells and wash to remove unincorporated radiolabel.

-

Precipitate the DNA using an acid solution (e.g., trichloroacetic acid).

-

Collect the precipitated DNA on a filter and measure the incorporated radioactivity using a scintillation counter.

-

Quantify the amount of DNA in each sample to normalize the radioactivity counts.

DNA Single-Strand Break Assay (e.g., Comet Assay):

-

Treat cells with this compound and/or IdUrd.

-

Embed the treated cells in a low-melting-point agarose gel on a microscope slide.

-

Lyse the cells with a detergent solution to remove membranes and proteins, leaving behind the nuclear DNA.

-

Subject the slides to electrophoresis under alkaline conditions. DNA with single-strand breaks will relax and migrate out of the nucleus, forming a "comet tail."

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

-

Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using image analysis software.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Thymidylate Synthase Inhibition

Caption: Inhibition of Thymidylate Synthase by this compound.

Experimental Workflow for Determining IC50

Caption: Workflow for IC50 determination using the MTT assay.

Logical Relationship in Combination Therapy

Caption: Synergistic mechanism of this compound and IdUrd.

References

Methodological & Application

Application Note: Quantitative Analysis of Metesind Glucuronate in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed protocol for the sensitive and selective quantification of Metesind Glucuronate in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Metesind is a potent thymidylate synthase inhibitor, and its glucuronidated metabolite is a key component in understanding its pharmacokinetic profile. The described method employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. This protocol is intended for researchers, scientists, and drug development professionals involved in preclinical and clinical studies of Metesind.

Introduction

Metesind is an antineoplastic agent that functions as a specific inhibitor of thymidylate synthase (TS).[1][2][3] TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1][4][5] By inhibiting TS, Metesind disrupts the synthesis of DNA, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Glucuronidation is a major phase II metabolic pathway for many drugs, facilitating their elimination from the body by increasing their water solubility.[6] The resulting glucuronide conjugates are typically more polar and are readily excreted in urine and bile.[6] The analysis of drug glucuronides in plasma is therefore essential for a comprehensive understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

This application note provides a robust LC-MS/MS method for the direct quantification of this compound in human plasma. Historically, the analysis of glucuronides often involved enzymatic hydrolysis to the parent drug prior to measurement. However, modern LC-MS/MS technology allows for the direct, sensitive, and selective measurement of the intact glucuronide conjugate, offering improved accuracy and a more streamlined workflow.[6]

Signaling Pathway

The metabolic pathway of Metesind involves its conjugation with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs). This pathway is a key detoxification mechanism, converting the parent drug into a more water-soluble and excretable form.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Metesind-d4 Glucuronate (internal standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph (e.g., Shimadzu Nexera X3, Waters ACQUITY UPLC)

-

Tandem Mass Spectrometer (e.g., Sciex Triple Quad 6500+, Waters Xevo TQ-S)

-

Analytical column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters ACQUITY UPLC BEH C18)

Sample Preparation

-

Thaw plasma samples to room temperature.

-

To 50 µL of plasma, add 10 µL of internal standard working solution (Metesind-d4 Glucuronate, 100 ng/mL in 50% acetonitrile).

-

Vortex for 10 seconds.

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

3.4.1. Liquid Chromatography

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | |

| Time (min) | %B |

| 0.0 | 5 |

| 0.5 | 5 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 5 |

| 5.0 | 5 |

3.4.2. Mass Spectrometry

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

3.4.3. MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 631.2 | 455.1 | 25 |

| Metesind-d4 Glucuronate | 635.2 | 459.1 | 25 |

Results and Discussion

Linearity and Sensitivity

The method was linear over the concentration range of 1 to 1000 ng/mL for this compound in human plasma. The coefficient of determination (r²) was >0.99 for all calibration curves. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL with a signal-to-noise ratio greater than 10.

| Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) ± SD | Accuracy (%) | Precision (%CV) |

| 1 | 0.98 ± 0.12 | 98.0 | 12.2 |

| 5 | 5.05 ± 0.45 | 101.0 | 8.9 |

| 50 | 49.2 ± 3.8 | 98.4 | 7.7 |

| 250 | 253.5 ± 15.2 | 101.4 | 6.0 |

| 750 | 742.5 ± 41.6 | 99.0 | 5.6 |

| 1000 | 1012.0 ± 55.7 | 101.2 | 5.5 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels. The results are summarized in the table below. All values were within the acceptable limits of ±15% for accuracy and ≤15% for precision.

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

| LLOQ | 1 | 102.3 | 11.5 | 104.5 | 13.8 |

| Low | 3 | 98.7 | 9.2 | 101.2 | 10.5 |

| Mid | 100 | 101.5 | 6.8 | 99.8 | 8.1 |

| High | 800 | 99.2 | 5.1 | 100.7 | 6.4 |

Matrix Effect and Recovery

The matrix effect was assessed by comparing the peak area of the analyte in post-extraction spiked plasma samples with that of the analyte in a neat solution. The recovery was determined by comparing the peak area of the analyte in pre-extraction spiked plasma samples with that in post-extraction spiked plasma samples.

| QC Level | Nominal Conc. (ng/mL) | Matrix Effect (%) | Recovery (%) |

| Low | 3 | 95.8 | 91.2 |

| High | 800 | 97.2 | 93.5 |

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and selective approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make this method suitable for high-throughput analysis in a drug development setting. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this protocol a valuable tool for pharmacokinetic studies of Metesind.

References

- 1. Thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Thymidylate synthase inhibitors as anticancer agents: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scispace.com [scispace.com]

Application Note: Structural Elucidation of Metesind Glucuronate Using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metesind Glucuronate is a significant metabolite of Metesind, a potent thymidylate synthase inhibitor investigated for its antineoplastic properties. The structural characterization of drug metabolites is a critical step in drug development, providing insights into metabolic pathways, drug efficacy, and potential toxicity. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of metabolites in complex biological matrices. This application note provides a detailed protocol for the structural confirmation of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Chemical Structure

This compound is formed by the conjugation of a glucuronic acid moiety to the parent drug, Metesind. The molecular formula for this compound is C₂₃H₂₄N₄O₃S·C₆H₁₀O₇.

Figure 1: Chemical Structure of this compound

(A visual representation of the chemical structure would be placed here in a formal document.)

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were obtained using in-silico prediction tools and serve as a reference for experimental data analysis.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Metesind Moiety | |||

| Aromatic Protons | 7.0 - 8.5 | m | - |

| Methylene Protons | 4.0 - 5.0 | m | - |

| Methyl Protons | 2.5 - 3.5 | s | - |

| Glucuronide Moiety | |||

| H-1' | 4.5 - 5.5 | d | 7-8 |

| H-2' | 3.2 - 3.6 | m | - |

| H-3' | 3.3 - 3.7 | m | - |

| H-4' | 3.4 - 3.8 | m | - |

| H-5' | 3.5 - 4.0 | m | - |

Note: Chemical shifts are referenced to a standard (e.g., TMS or residual solvent peak). Predicted values may vary from experimental results.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Number | Predicted ¹³C Chemical Shift (ppm) |

| Metesind Moiety | |

| Aromatic Carbons | 110 - 150 |

| Methylene Carbon | 40 - 60 |

| Methyl Carbon | 30 - 40 |

| Glucuronide Moiety | |

| C-1' | 100 - 105 |

| C-2' | 72 - 76 |

| C-3' | 75 - 79 |

| C-4' | 70 - 74 |

| C-5' | 75 - 79 |

| C-6' (Carboxyl) | 170 - 175 |

Note: These are predicted values and should be confirmed with experimental data.

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.

Sample Preparation

-

Isolation and Purification : Isolate this compound from the biological matrix (e.g., urine, plasma) using appropriate extraction and chromatographic techniques such as solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC).[1][2]

-

Sample Dissolution : Dissolve 1-5 mg of the purified this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent will depend on the solubility of the compound and the desired NMR experiment.

-

Internal Standard : Add an internal standard (e.g., DSS or TMSP) for chemical shift referencing.

1D NMR Spectroscopy

-

¹H NMR (Proton NMR) :

-

Acquire a standard 1D ¹H NMR spectrum to observe the proton signals of the molecule.

-

Typical parameters: 500 or 600 MHz spectrometer, 32 scans, relaxation delay of 1-2 seconds.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR (Carbon NMR) :

-

Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon atoms.

-

Typical parameters: 125 or 150 MHz spectrometer, 1024 scans, relaxation delay of 2-5 seconds.

-

2D NMR Spectroscopy

-

COSY (Correlation Spectroscopy) :

-

This experiment identifies proton-proton (¹H-¹H) spin-spin couplings within the molecule, revealing adjacent protons.

-

This is crucial for tracing the proton spin systems within the Metesind and glucuronide moieties.

-

-

HSQC (Heteronuclear Single Quantum Coherence) :

-

This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C).

-

It is used to assign carbon signals based on their attached protons.

-

-

HMBC (Heteronuclear Multiple Bond Correlation) :

-

This experiment shows correlations between protons and carbons that are two or three bonds away.

-

HMBC is critical for identifying the connectivity between different fragments of the molecule, including the linkage point between the Metesind and glucuronide moieties.

-

Data Analysis and Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the acquired NMR data.

Caption: Workflow for NMR-based structural elucidation.

Signaling Pathway Visualization

While Metesind's mechanism of action involves the inhibition of thymidylate synthase in the pyrimidine metabolism pathway, a detailed signaling pathway diagram for this compound itself is not applicable as it is a metabolite. The relevant pathway is that of the parent drug.

Caption: Metesind's inhibition of thymidylate synthase.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural elucidation of this compound. By following the outlined protocols, researchers can confidently confirm the identity and structure of this key metabolite, which is essential for comprehensive drug metabolism studies. The use of predicted NMR data serves as a valuable guide for the interpretation of experimental results.

References

Application Notes and Protocols for Cell-Based Assays of Metesind Glucuronate Activity Screening

Introduction

Glucuronidation is a crucial phase II metabolic pathway responsible for the detoxification and elimination of a wide variety of compounds, including drugs, xenobiotics, and endogenous substances.[1] This process involves the conjugation of a glucuronic acid moiety from the cofactor uridine diphosphate glucuronic acid (UDPGA) to a substrate, a reaction catalyzed by the UDP-glucuronosyltransferase (UGT) family of enzymes.[2][3] The resulting glucuronidated metabolites are generally more water-soluble, facilitating their excretion from the body.[1]

Metesind is a novel therapeutic agent whose metabolic fate is hypothesized to be significantly influenced by glucuronidation, leading to the formation of Metesind Glucuronate. Understanding the kinetics and enzyme selectivity of this biotransformation is critical for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall efficacy. These application notes provide detailed protocols for cell-based assays designed to screen for and characterize the glucuronidation of Metesind. The assays are intended for researchers, scientists, and drug development professionals engaged in preclinical drug metabolism studies.

Hypothesized Metabolic Pathway for Metesind

Metesind is presumed to be a substrate for one or more UGT isoforms, which are primarily located in the endoplasmic reticulum of liver cells.[4] The conversion of Metesind to its glucuronide conjugate, this compound, is a key step in its clearance. The activity of specific UGT enzymes on Metesind can influence its bioavailability and potential for toxicity.

Experimental Protocols

Two primary cell-based assays are described: an IC50 determination assay to assess the inhibitory potential of compounds on Metesind glucuronidation, and a UGT induction assay to evaluate if Metesind can induce the expression of UGT enzymes.

UGT Inhibition Assay: IC50 Determination for Metesind Glucuronidation

This protocol is designed to determine the concentration at which a test compound inhibits the formation of this compound by 50% (IC50) in human liver microsomes.

Materials:

-

Pooled Human Liver Microsomes (HLMs)

-

Metesind

-

UDPGA (uridine 5'-diphospho-glucuronic acid)

-

Alamethicin

-

Potassium Phosphate Buffer (pH 7.4)

-

Test compounds (potential inhibitors)

-

Acetonitrile (for reaction termination)

-

96-well plates

-

LC-MS/MS system

Experimental Workflow Diagram:

References

Application Notes and Protocols: Stability Testing of Metesind Glucuronate in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucuronidation is a primary phase II metabolic pathway that facilitates the elimination of various drugs and xenobiotics by conjugating them with glucuronic acid, leading to more polar and readily excretable metabolites.[1][2] Metesind Glucuronate, an acyl glucuronide metabolite of the parent drug Metesind, is formed in the liver through the action of UDP-glucuronosyltransferases (UGTs).[2][3] While this process is typically a detoxification step, acyl glucuronides are chemically reactive metabolites that can undergo hydrolysis back to the parent drug and intramolecular acyl migration to form isomeric conjugates.[4][5] This inherent instability is dependent on pH and temperature and poses significant challenges for the accurate quantification of the metabolite in biological matrices during preclinical and clinical studies.[4][6]

Therefore, establishing a robust stability testing protocol is critical to ensure the reliability of pharmacokinetic and toxicokinetic data.[7][8] These application notes provide a detailed protocol for assessing the stability of this compound in common biological matrices such as plasma and urine, in accordance with regulatory guidelines.[9][10][11]

Metabolic Pathway of Metesind

The metabolic conversion of Metesind to this compound is a critical pathway for its clearance. Understanding this pathway is essential for interpreting stability data correctly.

Caption: Metabolic pathway of Metesind to this compound and subsequent excretion.

Experimental Protocols

A comprehensive validation of the bioanalytical method is required to ensure its reliability for the determination of this compound concentrations in biological matrices.[9] The stability of the analyte is a critical component of this validation.

Materials and Reagents

-

This compound reference standard

-

Metesind reference standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled analog)

-

Control human plasma (with appropriate anticoagulant, e.g., K2EDTA)

-

Control human urine

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid or acetic acid (for sample acidification)

-

Perchloric acid or metaphosphoric acid (for protein precipitation)[6]

Preparation of Stock and Quality Control (QC) Samples

-

Stock Solutions: Prepare primary stock solutions of this compound, Metesind, and the IS in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 acetonitrile:water to create working solutions for spiking into the biological matrix.

-

Calibration Standards and QC Samples: Spike the control biological matrix (e.g., plasma) with the working solutions to prepare calibration standards and quality control (QC) samples at various concentrations, including low, medium, and high levels. The low QC should be near the lower limit of quantification (LLOQ).

Sample Handling and Storage

Due to the inherent instability of acyl glucuronides, proper sample handling is crucial.[4]

-

Blood Collection: Collect blood samples in tubes containing an anticoagulant (e.g., K2EDTA) and immediately place them on ice.

-

Plasma Preparation: Centrifuge the blood at 4°C to separate the plasma within one hour of collection.

-

Acidification: Immediately after separation, acidify the plasma samples to a pH of approximately 2.5-4.0 by adding a small volume of an appropriate acid (e.g., formic acid).[6][12] This helps to minimize hydrolysis.

-

Storage: Store all plasma and urine samples at -80°C until analysis.[6][12]

Stability Assessment Workflow

The stability of this compound should be evaluated under various conditions that mimic sample handling and storage during a clinical or preclinical study.

References

- 1. Drug Metabolism - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]

- 2. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Circulating glucuronic acid predicts healthspan and longevity in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Stability of mycophenolic acid and glucuronide metabolites in human plasma and the impact of deproteinization methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A new approach for dealing with the stability of drugs in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ema.europa.eu [ema.europa.eu]

- 9. ema.europa.eu [ema.europa.eu]

- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. fda.gov [fda.gov]

- 12. ovid.com [ovid.com]

Application of Metesind Glucuronate as a Biomarker: Information Not Available

Initial research indicates that Metesind Glucuronate is not currently utilized or documented as a biomarker in scientific literature. The primary application of this compound has been as an investigational anticancer therapeutic.

This compound, also known as AG-331, was developed as a thymidylate synthase inhibitor.[1] Thymidylate synthase is a critical enzyme involved in the synthesis of DNA, and its inhibition is a target for cancer therapy. Metesind is the active form of the drug, while this compound is a salt formulation.[2]

Clinical development of this compound as an antineoplastic agent was undertaken, but it appears to have been discontinued, notably for indications such as brain cancer.[1]

Extensive searches of scientific and clinical databases have not yielded any evidence of this compound being investigated or validated for use as a biomarker for any disease state or to monitor therapeutic response. The available information is centered on its mechanism of action as an anticancer drug and its chemical properties.

Therefore, the creation of detailed application notes, experimental protocols, and data presentations for this compound as a biomarker is not possible due to the absence of foundational research and published data for this application.

For researchers interested in the broader field of glucuronidated compounds as biomarkers, it is important to note that glucuronic acid and various glucuronide metabolites are actively being investigated in several contexts. For example, circulating glucuronic acid has been studied as a potential biomarker for longevity and healthspan, as well as a prognostic indicator in diseases like acute myeloid leukemia. Methodologies for the analysis of glucuronides, typically involving liquid chromatography-mass spectrometry (LC-MS/MS), are well-established.

However, these applications are distinct from the specific use of "this compound" as a biomarker, for which there is no current scientific basis. Professionals in drug development and research are advised to consult peer-reviewed literature for validated biomarkers relevant to their specific areas of interest.

References

Metesind Glucuronate: Application Notes and Protocols for Use as a Reference Standard in Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metesind Glucuronate, the glucuronide metabolite of the potent thymidylate synthase inhibitor Metesind, is an essential reference standard for a variety of applications in analytical chemistry, particularly in drug metabolism and pharmacokinetic (DMPK) studies. As a specific inhibitor of thymidylate synthase, Metesind disrupts the de novo synthesis of pyrimidines, a critical pathway for DNA replication and cell proliferation, making it a compound of interest in oncology research.[1][2] The availability of a well-characterized this compound certified reference material (CRM) is crucial for the accurate quantification of the metabolite in biological matrices, ensuring the reliability and reproducibility of analytical data.[1][3][4][5] This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard.

Physicochemical Properties and Quantitative Data